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molecular formula C17H12N4O4 B8701502 3-Nitro-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide CAS No. 89541-59-3

3-Nitro-N-(4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide

Cat. No. B8701502
M. Wt: 336.30 g/mol
InChI Key: MSDKYPYCWUUYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556711

Procedure details

5-[4-(3-Nitrobenzamido)phenyl]-2(1H)-pyrazinone was reduced with cyclohexene and palladium on charcoal in ethanol in a manner similar to that described in Example 6 to give the title compound (60%) m.p.>250° C.; δ(DMSO-d6) 8.01 and 8.10 (2H, ABq, pyrazinone ring protons), ##STR15## ν(Nujol mull) 1525 (--NHCO), 1660 (C=0) cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:17]=[CH:18][C:19](=[O:22])[NH:20][CH:21]=2)=[CH:12][CH:11]=1)=[O:8])([O-])=O.C1CCCCC=1>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:17]=[CH:18][C:19](=[O:22])[NH:20][CH:21]=2)=[CH:12][CH:11]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=C(C=C2)C=2N=CC(NC2)=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC=C(C=C2)C=2N=CC(NC2)=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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